2-Butylhexanol

Vue d'ensemble

Description

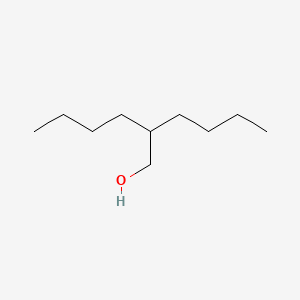

2-Butylhexanol, also known as 2-Butyl-1-hexanol, is an organic compound with the molecular formula C10H22O. It is a type of alcohol characterized by a hydroxyl group (-OH) attached to a carbon atom that is part of a longer carbon chain. This compound is used in various industrial applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Butylhexanol can be synthesized through several methods. One common method involves the hydroformylation of octene, followed by hydrogenation. The hydroformylation process adds a formyl group to the octene, resulting in the formation of an aldehyde, which is then hydrogenated to produce this compound.

Industrial Production Methods

In industrial settings, this compound is typically produced through the oxo process, which involves the reaction of olefins with carbon monoxide and hydrogen in the presence of a catalyst. This process is efficient and allows for the large-scale production of this compound.

Analyse Des Réactions Chimiques

Types of Reactions

2-Butylhexanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: It can be reduced to form alkanes.

Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Reagents like hydrogen halides (HX) are used for substitution reactions.

Major Products Formed

Oxidation: Aldehydes and carboxylic acids.

Reduction: Alkanes.

Substitution: Alkyl halides.

Applications De Recherche Scientifique

Industrial Applications

2-Butylhexanol serves multiple roles in different industries:

- Solvent Use :

- Plasticizer Production :

- Chemical Intermediate :

- Textile Finishing :

- Pharmaceuticals :

Health Implications

Research indicates several health-related aspects associated with this compound:

- Toxicity Studies : In animal studies, dermal exposure to high concentrations has shown potential liver toxicity and enzyme induction effects .

- Inhalation Risks : Inhalation exposure can lead to mucous membrane irritation and other respiratory issues .

- Metabolism : Studies indicate that this compound is metabolized primarily via oxidative pathways, with significant excretion occurring through urine as metabolites .

Case Study 1: Industrial Safety Assessment

A safety assessment conducted by Alberta Environment evaluated the ambient air quality impacts of this compound emissions from industrial sources. The study highlighted monitoring techniques and established guidelines for acceptable exposure levels based on toxicological data .

Case Study 2: Environmental Impact Evaluation

A comprehensive review focused on the environmental persistence of this compound indicated its potential as an indoor air pollutant. The study assessed its effects on human health and proposed strategies for mitigating exposure in occupational settings .

Mécanisme D'action

The mechanism of action of 2-Butylhexanol involves its interaction with various molecular targets. As an alcohol, it can participate in hydrogen bonding and other intermolecular interactions. It can also act as a nucleophile in substitution reactions, where it donates its hydroxyl group to form new chemical bonds.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1-Hexanol

- 2-Hexanol

- 3-Methyl-2-pentanol

Uniqueness

2-Butylhexanol is unique due to its specific structure, which provides distinct physical and chemical properties compared to other similar alcohols. Its longer carbon chain and branching contribute to its unique reactivity and applications in various fields.

Activité Biologique

2-Butylhexanol (C₈H₁₈O) is a branched-chain alcohol that has garnered attention for its potential biological activities and toxicological effects. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacokinetics, toxicological profiles, and relevant case studies.

This compound is an aliphatic alcohol with a molecular weight of 130.2 g/mol. It is a colorless liquid with a characteristic odor and is soluble in organic solvents but has limited solubility in water. The compound is primarily used as an intermediate in the production of plasticizers, surfactants, and lubricants.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) of this compound have been studied in various animal models:

- Absorption : Following oral administration, this compound is rapidly absorbed in the gastrointestinal tract. Studies indicate that it can be detected in the bloodstream within hours after ingestion.

- Metabolism : The liver metabolizes this compound primarily through oxidation to form butyric acid and other metabolites. The major metabolic pathways involve cytochrome P450 enzymes.

- Excretion : Metabolites are predominantly excreted via urine, with minimal unchanged compound found in urine or feces.

Acute Toxicity

Acute toxicity studies have shown that this compound can cause significant adverse effects at high doses. The following table summarizes findings from various studies on acute toxicity in animal models:

| Study Reference | Route of Administration | Dose (mg/kg) | Observed Effects |

|---|---|---|---|

| Keith et al. (1992) | Oral | 1500 | Ataxia, lethargy, decreased body weight |

| Lake et al. (1975) | Inhalation | 1000 | Liver enlargement, increased liver peroxisomes |

| Hardin et al. (1987) | Dermal | 2000 | Maternal toxicity, fetal malformations |

Chronic Toxicity

Chronic exposure to this compound has been linked to hepatotoxicity and reproductive toxicity:

- In a study involving long-term exposure in rats, significant increases in liver weight were noted alongside histopathological changes indicating liver damage.

- Developmental studies showed that maternal exposure during gestation resulted in increased rates of fetal malformations and reduced fetal weight.

Case Studies

- Hepatotoxicity Study : A study conducted on mice exposed to varying concentrations of this compound demonstrated dose-dependent increases in liver weight and peroxisomal proliferation after six months of exposure. Notably, the study highlighted that even low-level exposure could activate peroxisome proliferator-activated receptors (PPARs), leading to hepatomegaly .

- Reproductive Toxicity Study : In pregnant rats administered high doses of this compound, severe maternal toxicity was observed, including lethality and significant reductions in body weight gain. The study reported skeletal variations and increased rates of resorption among fetuses .

The biological activity of this compound is primarily mediated through its metabolites. The activation of PPARα has been implicated in its hepatotoxic effects, as well as alterations in lipid metabolism leading to steatosis . Furthermore, oxidative stress induced by the compound may contribute to its toxicological profile.

Propriétés

IUPAC Name |

2-butylhexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O/c1-3-5-7-10(9-11)8-6-4-2/h10-11H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAPPDPWPIZBBJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CCCC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90182041 | |

| Record name | 2-Butylhexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2768-15-2 | |

| Record name | 2-Butyl-1-hexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2768-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butylhexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002768152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butylhexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-butylhexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.593 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.